molecular formula C9H10N2O3 B1322682 Methyl 2-acetamidoisonicotinate CAS No. 98953-21-0

Methyl 2-acetamidoisonicotinate

Cat. No. B1322682
CAS RN: 98953-21-0
M. Wt: 194.19 g/mol
InChI Key: QWCIOJMEKSDWSJ-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

4-Carboxy-2-acetylaminopyridine (3.4 g, 19 mmol) was dissolved in methanol/benzene (100 mL, 1:1). TMS-diazomethane was added (1M, Aldrich) with cooling until the yellow color just persisted, then the solvent was removed under reduced pressure. The product was purified by silica gel column chromatography (50/50 hexane/ethyl acetate) and 3.0 g of product was recovered.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
methanol benzene
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][C:11](=[O:13])[CH3:12])[CH:5]=1)([OH:3])=[O:2].[Si](C=[N+]=[N-])(C)(C)[CH3:15]>CO.C1C=CC=CC=1>[CH3:15][O:2][C:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][C:11](=[O:13])[CH3:12])[CH:5]=1)=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(=O)(O)C1=CC(=NC=C1)NC(C)=O
Name
methanol benzene
Quantity
100 mL
Type
solvent
Smiles
CO.C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling until the yellow color
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography (50/50 hexane/ethyl acetate) and 3.0 g of product
CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=CC(=NC=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.